molecular formula C10H14FNO2 B8664903 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine

Cat. No.: B8664903
M. Wt: 199.22 g/mol
InChI Key: SLKABXJMFCSYCG-UHFFFAOYSA-N
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Description

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to certain receptors in the brain, affecting neurotransmitter release and signaling pathways.

    Enzyme Inhibition: It could inhibit specific enzymes, altering metabolic pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines such as 2-(3,4-dimethoxyphenyl)-ethylamine and 2-(3,4-methylenedioxyphenyl)-ethylamine.

    Uniqueness: The presence of the fluorine atom and the specific positioning of the methoxy groups make this compound unique in its chemical properties and potential biological activities.

This structure provides a comprehensive overview of the compound

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14FNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3-4,12H2,1-2H3

InChI Key

SLKABXJMFCSYCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)F)OC

Origin of Product

United States

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